molecular formula C11H7ClF6O3 B8596365 Benzoyl chloride, 2,5-bis(2,2,2-trifluoroethoxy)- CAS No. 50778-59-1

Benzoyl chloride, 2,5-bis(2,2,2-trifluoroethoxy)-

Cat. No. B8596365
CAS RN: 50778-59-1
M. Wt: 336.61 g/mol
InChI Key: UJJXIVQSEUDBLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoyl chloride, 2,5-bis(2,2,2-trifluoroethoxy)- is a useful research compound. Its molecular formula is C11H7ClF6O3 and its molecular weight is 336.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzoyl chloride, 2,5-bis(2,2,2-trifluoroethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoyl chloride, 2,5-bis(2,2,2-trifluoroethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

50778-59-1

Product Name

Benzoyl chloride, 2,5-bis(2,2,2-trifluoroethoxy)-

Molecular Formula

C11H7ClF6O3

Molecular Weight

336.61 g/mol

IUPAC Name

2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride

InChI

InChI=1S/C11H7ClF6O3/c12-9(19)7-3-6(20-4-10(13,14)15)1-2-8(7)21-5-11(16,17)18/h1-3H,4-5H2

InChI Key

UJJXIVQSEUDBLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)Cl)OCC(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 0.688 mole (219 g.) of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid in 657 ml. of benzene is added 1.376M. (100.4 ml.) of thionyl chloride slowly over 1 hour while heating to about 60° C. The mixture is then heated at reflux for about 8 hours, then evaporated to provide the desired product, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid chloride as a residue. The structure is verified by means of infrared spectral analysis.
Quantity
219 g
Type
reactant
Reaction Step One
Quantity
100.4 mL
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reactant
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

To 9.4 g. (30 mmoles) of 2,5-di-(2,2,2-trifluoroethoxy)benzoic acid are added 2 drops of dimethylformamide and 7.2 ml. (11.9 g., 100 mmoles) of purified thionyl chloride. The product is refluxed for 3 hours and excess thionyl chloride is removed in vacuo (steam bath/water aspirator pressure). Last traces of thionyl chloride are removed by similar vacuum distillation with added benzene. The product is 2,5-di-(2,2,2-trifluoroethoxy)benzoyl chloride according to infrared spectral measurement.
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step Two

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